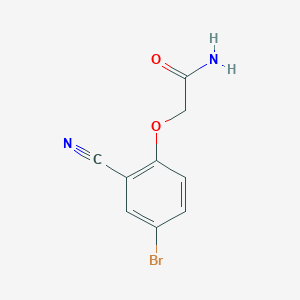

2-(4-Bromo-2-cyanophenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-cyanophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSKTNDHCWUYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Cyanophenoxy Acetamide and Analogues

Strategies for Phenoxyacetamide Bond Formation

The creation of the aryloxyacetamide linkage is a critical step, achievable through several reliable synthetic pathways. These methods include nucleophilic aromatic substitution, direct etherification of phenolic precursors, and the subsequent or prior formation of the acetamide (B32628) group.

Nucleophilic aromatic substitution (SNAr) serves as a powerful method for forming the aryl ether bond in aryloxyacetamides. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org The success of the SNAr mechanism is highly dependent on the electronic nature of the aromatic ring. Aromatic rings, normally nucleophilic, become electrophilic and thus susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

The presence of electron-withdrawing groups, such as a nitro (NO₂) or cyano (CN) group, positioned ortho or para to the leaving group, activates the ring for nucleophilic attack. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. masterorganicchemistry.com For the synthesis of 2-(4-Bromo-2-cyanophenoxy)acetamide, the cyano group at the ortho position and the bromo group at the para position make the aromatic ring electron-deficient, priming it for attack by an oxygen nucleophile, such as the oxygen of a hydroxyacetamide species. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized carbanion before the leaving group is expelled. fishersci.co.ukjuniperpublishers.com

A primary and direct method for constructing the phenoxy ether linkage involves the Williamson ether synthesis. This reaction entails the condensation of a phenol (B47542) with an alkyl halide in the presence of a base. In the context of synthesizing 2-(4-Bromo-2-cyanophenoxy)acetamide, a key intermediate, 5-bromosalicylonitrile, serves as the phenolic precursor. tsijournals.com

The synthesis is achieved by reacting 5-bromosalicylonitrile with chloroacetamide in the presence of anhydrous potassium carbonate and acetone. tsijournals.com The mixture is heated under reflux for several hours to yield the desired 4-bromo-2-cyanophenoxyacetamide. tsijournals.com The potassium carbonate acts as a base, deprotonating the phenolic hydroxyl group of 5-bromosalicylonitrile to form a more nucleophilic phenoxide ion, which then displaces the chloride from chloroacetamide.

The general protocol for such etherification reactions can be adapted using various catalysts and conditions. Palladium-catalyzed etherification of phenols is a modern alternative, offering high efficiency and functional group tolerance. frontiersin.org Other methods may involve phase-transfer catalysts to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. taylorandfrancis.com

Table 1: Etherification Reaction for Phenoxyacetamide Synthesis tsijournals.com

| Phenolic Precursor | Reagent | Base/Solvent | Condition | Product |

|---|---|---|---|---|

| 5-Bromosalicylonitrile | Chloroacetamide | Anhydrous K₂CO₃ / Acetone | Reflux (8-10 hours) | 4-Bromo-2-cyanophenoxyacetamide |

The acetamide functional group is a cornerstone of the target molecule's structure. Its formation can be approached in several ways. One common laboratory method involves the reaction of an ester with ammonia (B1221849) or an amine, a process known as ammonolysis. For instance, an ethyl phenoxyacetate (B1228835) precursor can be converted to the corresponding phenoxyacetamide by treatment with aqueous ammonia. blogspot.com

Alternatively, amides can be synthesized directly from carboxylic acids and amines. acs.org This condensation can be promoted by coupling agents or by heating to drive off water. acs.orggoogle.com A typical procedure involves heating a carboxylic acid with an amine in a suitable solvent. acs.org

Another robust method is the reaction of an acid halide, such as an acyl chloride, with an amine. This reaction is often rapid and exothermic, typically performed under cooled conditions. For example, a (4-bromo-2-cyanophenoxy)acetyl chloride intermediate could be reacted with ammonia to form the final acetamide product.

Table 2: General Amidation Methodologies

| Starting Material | Reagent | General Conditions | Product | Reference |

|---|---|---|---|---|

| Ester (e.g., Ethyl Acetate) | Aqueous Ammonia | Stirring at room temperature | Amide (e.g., Acetamide) | blogspot.com |

| Carboxylic Acid | Amine | Heating, often with a catalyst | Amide | acs.org |

| Acid Halide (e.g., Acyl Chloride) | Amine/Ammonia | Often performed at cool temperatures | Amide |

Precursor Chemistry for Brominated and Cyanophenoxy Moieties

The synthesis of 2-(4-Bromo-2-cyanophenoxy)acetamide fundamentally relies on the availability of appropriately substituted precursors. The preparation of the brominated and cyanated phenolic starting material is a critical preliminary stage.

A crucial precursor for the synthesis of the target molecule is 5-bromosalicylonitrile. tsijournals.com This intermediate is prepared from 5-bromosalicylaldehyde (B98134). tsijournals.com The synthesis involves treating 5-bromosalicylaldehyde with hydroxylamine (B1172632) hydrochloride in anhydrous dimethylformamide (DMF) at a gentle reflux temperature. tsijournals.com The reaction mixture is then poured into cold water to precipitate the solid 5-bromosalicylonitrile product. tsijournals.com The starting 5-bromosalicylaldehyde itself can be obtained by the bromination of salicylaldehyde (B1680747) with bromine in acetic acid at room temperature. tsijournals.com

Table 3: Synthesis of 5-Bromosalicylonitrile tsijournals.com

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 5-Bromosalicylaldehyde | Hydroxylamine Hydrochloride | Anhydrous Dimethylformamide (DMF) | Gentle reflux (20 min) | 5-Bromosalicylonitrile |

The introduction of a cyano group onto an aromatic ring is a key transformation in organic synthesis, providing access to versatile nitrile intermediates. taylorandfrancis.comwikipedia.org Aryl nitriles are valuable because the cyano group can be transformed into other functional groups like carboxylic acids and amides. taylorandfrancis.com

Classical methods for aromatic cyanation include the Sandmeyer and Rosenmund-von Braun reactions. taylorandfrancis.comwikipedia.org

The Sandmeyer reaction involves the conversion of an aniline (B41778) derivative into a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. wikipedia.org

The Rosenmund-von Braun reaction is the synthesis of an aryl nitrile from an aryl halide using stoichiometric copper(I) cyanide, often at elevated temperatures. google.com

More modern approaches utilize transition-metal catalysis, particularly palladium-based systems. wikipedia.orggoogle.com Palladium-catalyzed cyanation of aryl halides (iodides, bromides, and even chlorides) can be achieved using sources like potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂). wikipedia.org To further mitigate toxicity, potassium ferricyanide (B76249) has also been employed as a cyanide source in palladium-catalyzed reactions. google.com These catalytic methods often exhibit high functional group tolerance and catalytic activity. google.com Nickel-catalyzed cyanations have also been developed as a cost-effective alternative to palladium. wikipedia.org

Bromination Methodologies on Phenolic Substrates

The regioselective bromination of phenolic compounds is a cornerstone of synthesizing various functionalized aromatic intermediates. In the case of 2-cyanophenol (2-hydroxybenzonitrile), the directing effects of the hydroxyl (-OH) and cyano (-CN) groups are paramount. The hydroxyl group is a potent activating group, directing electrophilic substitution to the ortho and para positions. Conversely, the cyano group is a deactivating, meta-directing group. The powerful influence of the hydroxyl group typically dominates, leading to bromination at the positions relative to it.

Direct bromination of 2-cyanophenol with agents like elemental bromine or N-bromosuccinimide (NBS) would be expected to yield primarily the 5-bromo-2-hydroxybenzonitrile (B1273605) isomer, as the para position to the hydroxyl group is sterically favored over the ortho positions.

To obtain the required 4-bromo-2-cyanophenol intermediate, alternative strategies are necessary. One documented approach involves a nucleophilic aromatic substitution pathway starting from a precursor where the bromine and fluorine atoms are strategically positioned. For instance, the synthesis of 4-bromo-2-hydroxybenzonitrile (B1282075) has been achieved from 2-fluoro-5-bromobenzonitrile. In this method, the fluorine atom is displaced by a hydroxyl group, a transformation that can be accomplished by heating with a suitable base like potassium acetate (B1210297) in the presence of a crown ether, followed by hydrolysis numberanalytics.com. This multi-step process circumvents the regioselectivity issues of direct bromination.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a toolbox of advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields and purity. These methods are highly applicable to the synthesis of 2-(4-bromo-2-cyanophenoxy)acetamide.

Microwave-Assisted Organic Synthesis in Acetamide Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions, including the Williamson ether synthesis and the formation of amides. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods researchgate.netorgchemres.orgsacredheart.edubenthamscience.comacs.org. This is attributed to efficient and uniform heating of the reaction mixture through dielectric heating acs.orgorganic-chemistry.orgsnnu.edu.cn.

The key etherification step to produce phenoxyacetamides can be significantly enhanced by microwave technology. The reaction of a phenol with an alkyl halide, such as 2-chloroacetamide (B119443), in the presence of a base, is well-suited for microwave conditions.

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Williamson Ether Synthesis | Reflux | 1-8 hours | ~70% | benthamscience.comnih.gov |

| Microwave-Assisted Williamson Ether Synthesis | Microwave Irradiation (e.g., 300W) | 3-10 minutes | Often >85% | researchgate.netbenthamscience.comresearchgate.net |

| Microwave-Assisted Nucleophilic Aromatic Substitution | Microwave Irradiation | 10 minutes | ~100% | snnu.edu.cn |

Catalyst-Mediated Coupling Reactions in Bromophenoxyacetamide Synthesis

Catalyst-mediated reactions provide elegant and efficient pathways for forming the C-O bond in phenoxyacetamide structures. While the Williamson ether synthesis is a classic approach, modern coupling reactions offer milder conditions and broader substrate scope.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a traditional method for forming diaryl ethers by reacting an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. Modern modifications have introduced ligands that allow the reaction to proceed under milder conditions, making it more suitable for complex molecules.

Palladium-Catalyzed Buchwald-Hartwig Amination: While primarily known for C-N bond formation, variations of the Buchwald-Hartwig cross-coupling reaction can also be applied to form C-O bonds, providing another catalytic route to phenoxy ethers.

Rhodium(III)-Catalyzed C-H Activation: A more advanced and contemporary approach involves the use of rhodium(III) catalysts to directly functionalize C-H bonds. Research has shown that N-phenoxyacetamides can undergo Rh(III)-catalyzed C-H activation, where the acetamide group acts as a directing group to functionalize the ortho position of the phenol ring nih.gov. These reactions can be used to build complex heterocyclic structures from phenoxyacetamide precursors. This highlights the potential for post-synthesis modification of the core 2-(phenoxy)acetamide structure.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| CuI / Ligand | Ullmann-type Coupling | Effective for coupling aryl halides with phenols; modern ligands allow for milder conditions. | benthamscience.com |

| Pd(OAc)₂ / Phosphine Ligand | Buchwald-Hartwig C-O Coupling | Versatile system for a broad range of substrates. | benthamscience.com |

| [Cp*RhCl₂]₂ | C-H Activation/Annulation | Direct functionalization of the phenol ring in N-phenoxyacetamides; enables construction of complex heterocycles. | nih.gov |

| FePcF₁₆ | Oxidative C-O Coupling | Uses air as the sole oxidant; sustainable and efficient. | benthamscience.com |

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-(4-bromo-2-cyanophenoxy)acetamide, particularly in the Williamson ether synthesis step. Key parameters that influence the outcome of this SN2 reaction include the choice of base, solvent, temperature, and the nature of the leaving group on the acetamide reagent.

Base: A suitable base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). The strength of the base can influence the reaction rate and the potential for side reactions researchgate.net.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are typically preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity researchgate.net.

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can speed up the reaction, they can also promote side reactions, such as elimination, especially with more hindered substrates. Microwave heating provides a way to rapidly reach the desired temperature, often leading to cleaner reactions researchgate.net.

Leaving Group: The alkylating agent, typically 2-chloroacetamide or 2-bromoacetamide, possesses a leaving group (Cl⁻ or Br⁻). Bromoacetamide is generally more reactive than chloroacetamide due to bromide being a better leaving group, which can lead to faster reaction times or allow for milder conditions.

| Parameter | Options | Effect on Reaction | Reference |

|---|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaH, KOtBu | Affects degree of phenoxide formation and reaction rate. Stronger bases can lead to higher yields but also more side reactions. | researchgate.net |

| Solvent | DMF, Acetonitrile, DMSO, Acetone | Polar aprotic solvents generally enhance the rate of SN2 reactions. | researchgate.net |

| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but can decrease selectivity. Microwave heating offers rapid and controlled heating. | benthamscience.com |

| Alkylating Agent | 2-Chloroacetamide, 2-Bromoacetamide | 2-Bromoacetamide is more reactive due to the better leaving group ability of bromide. | nih.gov |

Structural Elucidation and Characterization Methodologies

Spectroscopic and Spectrometric Characterization Techniquesnih.govchemicalbook.com

The structural framework of 2-(4-Bromo-2-cyanophenoxy)acetamide has been extensively investigated using a suite of spectroscopic and spectrometric methods. These techniques are crucial for confirming the compound's identity and understanding the connectivity of its atoms and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-(4-Bromo-2-cyanophenoxy)acetamide, both ¹H and ¹³C NMR spectroscopy would be employed to map out the proton and carbon environments, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons present. For instance, the protons of the acetamide's methylene (B1212753) group (-CH₂-) would likely appear as a singlet, integrating to two protons. The aromatic protons on the substituted benzene (B151609) ring would exhibit a more complex splitting pattern due to their coupling with each other. Their specific chemical shifts would be influenced by the electronic effects of the bromo and cyano substituents.

The ¹³C NMR spectrum would provide complementary information, showing separate resonances for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon (C=O) in the acetamide (B32628) group, the carbons of the aromatic ring, the carbon of the cyano group (C≡N), and the methylene carbon would all appear in characteristic regions of the spectrum, confirming the presence of these functional groups and their relative positions.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(4-Bromo-2-cyanophenoxy)acetamide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 160 |

| O-CH₂ | ~4.5 | ~65 |

| NH₂ | 7.5 - 8.5 (broad) | - |

| C=O | - | 165 - 175 |

| C≡N | - | 115 - 125 |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Identificationnih.gov

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(4-Bromo-2-cyanophenoxy)acetamide would display characteristic absorption bands corresponding to its key functional groups.

The presence of the amide group would be confirmed by a strong absorption band for the C=O (carbonyl) stretching vibration, typically found in the region of 1650-1690 cm⁻¹. Additionally, the N-H stretching vibrations of the primary amide would appear as one or two bands in the range of 3100-3500 cm⁻¹. The C≡N (cyano) group would exhibit a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹. The C-O-C (ether) linkage would be identified by its characteristic stretching vibrations in the 1000-1300 cm⁻¹ region. Finally, the C-Br stretching vibration would be observed at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for 2-(4-Bromo-2-cyanophenoxy)acetamide

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3100 - 3500 |

| Cyano (C≡N) | Stretch | 2220 - 2260 |

| Carbonyl (C=O) | Stretch | 1650 - 1690 |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysisnih.govchemicalbook.com

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure. For 2-(4-Bromo-2-cyanophenoxy)acetamide (C₉H₇BrN₂O₂), the molecular weight is approximately 254.06 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed, likely as a pair of peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would reveal characteristic losses of functional groups. For example, fragmentation could involve the loss of the acetamide side chain or cleavage of the ether bond, providing further evidence for the proposed structure. While specific mass spectral data for the target compound is not available, analysis of related bromo-substituted acetamides shows characteristic isotopic patterns for bromine-containing fragments. nist.gov

Advanced Crystallographic Studies

The three-dimensional arrangement of atoms in the solid state is determined through crystallographic studies, offering a definitive picture of the molecule's conformation and intermolecular interactions.

X-ray Diffraction Analysis for Solid-State Structure Determination

Table 3: Illustrative Crystallographic Data from a Related Compound (2-Bromo-N-(4-bromophenyl)acetamide) nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

This data is for a related compound and serves as an example of the type of information obtained from X-ray diffraction.

Investigations into Interactions with Biological Systems and Pharmacological Targets

Identification and Characterization of Molecular Targets

The potential for 2-(4-Bromo-2-cyanophenoxy)acetamide to interact with specific molecular targets is a key area of research. Investigations have explored its relationship with several classes of proteins that are of significant interest in drug discovery.

Exploration of Purinergic Receptors: P2Y14R Antagonism by Acetamide (B32628) Derivatives

The P2Y14 receptor (P2Y14R), activated by UDP-glucose, is implicated in inflammatory processes, making it a target for therapeutic intervention. While direct studies on 2-(4-Bromo-2-cyanophenoxy)acetamide are not extensively documented, research into related acetamide-containing compounds provides insights into potential P2Y14R antagonism. The core structure of acetamide is a feature in various antagonists developed for this receptor. The exploration of biaryl cores in P2Y14R antagonists has been a strategy to improve affinity and selectivity. Current time information in Pasuruan, ID.

Investigation of Reverse Transcriptase Inhibition: HIV-1 NNRTI Activity

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy for HIV-1. The development of novel NNRTIs often involves the exploration of diverse chemical scaffolds to overcome challenges such as drug resistance. Research has shown that acetamide-substituted diarylpyrimidine derivatives exhibit potent activity against wild-type HIV-1. These compounds often feature a cyano group on a phenyl ring, a structural motif present in 2-(4-Bromo-2-cyanophenoxy)acetamide. The acetamide linker in these derivatives has been shown to be a critical component for their antiviral activity.

Table 1: HIV-1 NNRTI Activity of Acetamide-Substituted Diarylpyrimidine Analogs

| Compound | EC50 (Wild-Type HIV-1) | EC50 (Resistant Strain RES056) |

| Analog 46 | 59.5 nM | 0.343 µM |

| Analog 47 | 54.8 nM | 0.196 µM |

This table presents the 50% effective concentration (EC50) values for two acetamide-substituted diarylpyrimidine analogs against wild-type HIV-1 and the double mutant (K103N+Y181C) HIV-1 strain RES056. Data sourced from studies on novel NNRTI development.

Screening for Kinase Inhibition, e.g., PIM Kinases

PIM kinases are a family of serine/threonine kinases that are often overexpressed in various cancers, making them attractive targets for anticancer drug development. While direct evidence of 2-(4-Bromo-2-cyanophenoxy)acetamide as a PIM kinase inhibitor is not prominent in the literature, the broader class of compounds containing acetamide moieties has been investigated for this activity. For instance, other heterocyclic compounds incorporating an acetamide linkage have been explored as PIM kinase inhibitors. The general strategy often involves identifying a core scaffold that can be modified to enhance potency and selectivity.

Mechanistic Studies of Biological Modulation

Understanding the mechanisms through which a compound exerts its effects is crucial. For 2-(4-Bromo-2-cyanophenoxy)acetamide, this involves elucidating its impact on intracellular signaling pathways.

Elucidation of Signal Transduction Pathway Modulation

The modulation of signal transduction pathways is a hallmark of pharmacologically active compounds. Research in this area for acetamide derivatives points towards potential effects on inflammatory signaling.

The NLRP3 inflammasome and its downstream effector, Gasdermin D (GSDMD), are central to the process of pyroptosis, a form of inflammatory cell death. Activation of this pathway leads to the release of pro-inflammatory cytokines. While no direct studies link 2-(4-Bromo-2-cyanophenoxy)acetamide to this pathway, the search for small molecule inhibitors of the NLRP3 inflammasome is an active area of research. The inhibition of this pathway is considered a promising strategy for a variety of inflammatory diseases. The potential for a compound like 2-(4-Bromo-2-cyanophenoxy)acetamide to modulate this pathway would likely depend on its ability to interfere with protein-protein interactions within the inflammasome complex or the enzymatic activity of caspases that cleave GSDMD.

Enzyme Inhibition Kinetics and Binding Mechanisms

There is no publicly available information regarding the enzyme inhibition kinetics or binding mechanisms of 2-(4-Bromo-2-cyanophenoxy)acetamide. Studies detailing its inhibitory constants (e.g., Kᵢ, IC₅₀), mode of inhibition (e.g., competitive, non-competitive, uncompetitive), or the specific enzymes it may target have not been found in the reviewed literature. Consequently, data tables of kinetic parameters or descriptions of its binding interactions at a molecular level cannot be provided.

Cellular Assay Methodologies for Target Engagement

No specific cellular assay methodologies used to evaluate the target engagement of 2-(4-Bromo-2-cyanophenoxy)acetamide have been described in the public domain. While general methods for assessing target engagement, such as the Cellular Thermal Shift Assay (CETSA), are widely used in drug discovery to confirm the interaction of a compound with its intracellular target, there is no evidence of their application to this specific compound in published research.

There are no reports of 2-(4-Bromo-2-cyanophenoxy)acetamide being evaluated in specific in vitro cell-based assays, including MT-4 (Human T-cell leukemia) cell assays or other similar cellular models. As a result, data concerning its activity, potency, or efficacy in a cellular context is not available.

Structure-Activity Relationship (SAR) Studies

No structure-activity relationship (SAR) studies for 2-(4-Bromo-2-cyanophenoxy)acetamide have been published. SAR studies are essential for understanding how different parts of a molecule contribute to its biological activity and for guiding the design of more potent and selective analogs. The absence of such studies means the specific contributions of its structural features have not been experimentally delineated in the public record.

The specific impact of the 4-bromo and 2-cyano substituents on the phenyl ring of 2-(4-Bromo-2-cyanophenoxy)acetamide on its biological response is not documented. Research has not been found that compares its activity with that of non-brominated or non-cyanated analogs, which would be necessary to determine the role of these specific functional groups.

There is no available research that elucidates the role of the phenoxyacetamide linker of this compound in molecular recognition processes. Studies that modify this linker to observe changes in binding affinity or biological activity have not been identified, leaving its importance for target interaction unknown.

No information exists on the effects of derivatization of 2-(4-Bromo-2-cyanophenoxy)acetamide on its target affinity and selectivity. The synthesis and biological evaluation of derivatives, a standard procedure in medicinal chemistry to optimize lead compounds, has not been reported for this molecule in the accessible literature. Therefore, no data tables comparing the activity of various derivatives can be compiled.

Computational and in Silico Approaches to Molecular Design and Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme of known three-dimensional structure. This method is instrumental in understanding the binding mechanism and predicting the affinity of a small molecule like 2-(4-Bromo-2-cyanophenoxy)acetamide to a biological target.

Prediction of Binding Modes and Affinities

Through molecular docking simulations, various possible binding poses of 2-(4-Bromo-2-cyanophenoxy)acetamide within the active site of a target protein can be generated and scored. The scoring functions estimate the binding free energy, providing a prediction of the binding affinity. For instance, in studies of other acetamide (B32628) derivatives, docking has been successfully used to identify potential inhibitors of enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases. rsc.org The binding affinity is often expressed as a docking score or an estimated inhibitory constant (Ki) or IC50 value. A lower docking score generally indicates a more favorable binding interaction.

A hypothetical docking study of 2-(4-Bromo-2-cyanophenoxy)acetamide against a target like P2Y14R, for which other N-substituted acetamide derivatives have shown antagonistic activity, could reveal its potential as a modulator of this receptor. nih.gov The predicted binding mode would highlight the key interactions responsible for its affinity.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. The acetamide group in 2-(4-Bromo-2-cyanophenoxy)acetamide can act as both a hydrogen bond donor (from the N-H group) and an acceptor (from the carbonyl oxygen). nih.govresearchgate.net Molecular docking analysis would precisely map these potential hydrogen bonds with amino acid residues in the target's active site.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex. For other acetamide-sulfonamide scaffolds, MD simulations have been used to confirm the stability of the inhibitor-enzyme complex. researchgate.net

An MD simulation of 2-(4-Bromo-2-cyanophenoxy)acetamide bound to a target protein would reveal how the molecule adapts its conformation within the binding site and how the protein structure responds to the ligand's presence. Analysis of the simulation trajectory can provide information on the stability of key hydrogen bonds and hydrophobic contacts identified in the docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for 2-(4-Bromo-2-cyanophenoxy)acetamide , a dataset of structurally related analogues with their corresponding measured biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods like multiple linear regression or partial least squares would then be used to build a predictive model. Such models have been developed for other classes of compounds, including 4H-chromene derivatives, to predict their anticancer activity. nih.gov

Structure-Based Drug Design Strategies for Acetamide Derivatives

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands. This approach has been successfully applied to various acetamide derivatives to develop potent inhibitors for targets like HIV-1 reverse transcriptase. nih.gov

Starting with the docking pose of 2-(4-Bromo-2-cyanophenoxy)acetamide in a target's active site, structure-based design strategies can be employed to modify its structure to enhance its binding affinity and selectivity. For example, if the docking results show an unoccupied pocket near the bromo substituent, introducing a larger or differently shaped group at this position could lead to improved interactions. Similarly, modifications to the acetamide linker or the cyanophenoxy group could be explored to optimize hydrogen bonding or hydrophobic contacts.

In Silico Evaluation of Analogues for Targeted Biological Pathways

In silico methods can be used to screen virtual libraries of analogues of 2-(4-Bromo-2-cyanophenoxy)acetamide against various biological targets to identify potential new therapeutic applications. This process, often referred to as virtual screening, can be based on either ligand similarity or receptor docking.

Derivatization Strategies and Analogue Development of 2 4 Bromo 2 Cyanophenoxy Acetamide

Modification of the Acetamide (B32628) Nitrogen: N-Substituted Acetamide Derivatives

N-alkylation and N-arylation are common strategies employed for this purpose. The synthesis of N-alkyl derivatives can be achieved through the reaction of the parent acetamide with alkyl halides in the presence of a suitable base. Similarly, N-aryl derivatives can be prepared via coupling reactions, such as the Buchwald-Hartwig amination, with various aryl halides. These modifications allow for the introduction of a wide range of functional groups, from simple alkyl chains to more complex aromatic and heterocyclic moieties.

The biological evaluation of these N-substituted derivatives is crucial to understanding the impact of these modifications. For instance, studies on related N-substituted phenoxyacetamide series have shown that the nature of the substituent can dramatically alter the compound's pharmacological profile.

Table 1: Examples of N-Substituted 2-(4-Bromo-2-cyanophenoxy)acetamide Derivatives and Their Investigated Biological Activities

| Substituent (R) | Synthetic Method | Investigated Biological Activity |

| Methyl | Alkylation with methyl iodide | Antitumor activity |

| Ethyl | Alkylation with ethyl bromide | Antitumor activity |

| Phenyl | Buchwald-Hartwig amination | Antitumor activity |

| 4-Chlorophenyl | Buchwald-Hartwig amination | Antitumor activity |

Note: This table is illustrative and based on general synthetic strategies and potential biological activities investigated for similar compound classes. Specific experimental data for 2-(4-bromo-2-cyanophenoxy)acetamide derivatives would require targeted synthesis and biological screening.

Aryl Ring Modifications and Substituent Effects

Systematic studies on the effects of different substituents at these positions are essential for establishing a comprehensive SAR. For example, replacing the bromo group with other halogens (e.g., chloro or fluoro) or with electron-donating groups (e.g., methoxy) can modulate the lipophilicity and electronic character of the molecule. nih.govnih.govresearchgate.net Similarly, the cyano group can be hydrolyzed to a carboxamide or carboxylic acid, or it can be transformed into other functional groups like tetrazoles, which can act as bioisosteres.

The position of the substituents also plays a critical role. Moving the bromo or cyano group to other positions on the phenyl ring would likely alter the molecule's conformation and its ability to fit into a biological target's binding site.

Cyclization Reactions to Form Fused Heterocycles

The inherent reactivity of the ortho-cyano group in 2-(4-bromo-2-cyanophenoxy)acetamide provides a valuable handle for the synthesis of fused heterocyclic systems, particularly benzofurans. These cyclization reactions can lead to the formation of more rigid and structurally complex molecules with potentially enhanced biological activities.

Synthesis of Benzofuran (B130515) Analogues from 4-Bromo-2-cyanophenoxyacetamide

One of the most explored cyclization strategies for ortho-cyanophenoxy derivatives is the Thorpe-Ziegler reaction. ambeed.comwikipedia.orgresearchgate.netsynarchive.com This intramolecular condensation involves the deprotonation of the α-carbon of the acetamide side chain, followed by nucleophilic attack on the nitrile carbon. Subsequent tautomerization and hydrolysis can yield a 3-aminobenzofuran-2-carboxamide (B1330751) derivative. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride.

The resulting benzofuran scaffold can serve as a platform for further diversification. The amino group at the 3-position and the carboxamide at the 2-position can be further modified to generate a library of novel compounds for biological screening. The synthesis of benzofuran derivatives has been a subject of interest due to their wide range of pharmacological properties. clockss.orgjocpr.comorganic-chemistry.orgrsc.orgresearchgate.net

Table 2: General Reaction Scheme for Thorpe-Ziegler Cyclization

| Starting Material | Reagents and Conditions | Product |

| 2-(4-Bromo-2-cyanophenoxy)acetamide | Strong base (e.g., NaOEt in EtOH), heat | 3-Amino-5-bromo-benzofuran-2-carboxamide |

Note: This represents a plausible synthetic route based on established chemical principles.

Bioisosteric Replacements in Phenoxyacetamide Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. princeton.edunih.govchem-space.comyoutube.combldpharm.com In the context of 2-(4-bromo-2-cyanophenoxy)acetamide, both the bromo and cyano groups are candidates for bioisosteric replacement.

The bromo group, for instance, could be replaced by other halogens like chlorine or fluorine to fine-tune the electronic and lipophilic character of the molecule. cambridgemedchemconsulting.com A trifluoromethyl group (CF3) is another common bioisostere for bromine, as it is also strongly electron-withdrawing but has different steric requirements.

The cyano group can be replaced by a variety of other functionalities. For example, a tetrazole ring is a well-established bioisostere for a carboxylic acid, and by extension, can be considered for the cyano group after hydrolysis. Other potential replacements include oxadiazole or thiazole (B1198619) rings, which can mimic the electronic and hydrogen-bonding properties of the cyano group while potentially improving metabolic stability or target interactions.

Table 3: Potential Bioisosteric Replacements for Substituents in 2-(4-Bromo-2-cyanophenoxy)acetamide

| Original Substituent | Potential Bioisostere | Rationale |

| Bromo (Br) | Chloro (Cl), Fluoro (F) | Halogen replacement to modulate electronics and lipophilicity. |

| Bromo (Br) | Trifluoromethyl (CF3) | Maintain electron-withdrawing nature with different sterics. |

| Cyano (CN) | Tetrazole | Mimic the charge distribution and hydrogen bonding potential of a hydrolyzed cyano group. |

| Cyano (CN) | Oxadiazole, Thiazole | Heterocyclic replacements to alter electronics and metabolic stability. |

Prodrug Design Based on 2-(4-Bromo-2-cyanophenoxy)acetamide Framework

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. rsc.orgnih.govresearchgate.netresearchgate.net For 2-(4-bromo-2-cyanophenoxy)acetamide, several prodrug approaches can be envisioned.

Given the presence of the acetamide and the phenolic ether linkage, ester and carbamate (B1207046) prodrugs are particularly relevant. researchgate.netresearchgate.netgoogle.comnih.gov If the biological activity of the parent compound is found to be dependent on the free phenol (B47542) (which would require cleavage of the ether bond), a prodrug strategy could be employed on a related phenolic precursor.

More directly, the acetamide N-H bond can be a site for prodrug modification. For example, N-acyloxyalkyl or N-phosphonooxymethyl derivatives could be synthesized. These promoieties are designed to be cleaved in vivo by esterases or phosphatases, respectively, to release the active parent drug. Another approach involves the formation of N-Mannich bases, which can improve solubility and are designed to revert to the parent amine under physiological conditions. The goal of any prodrug strategy is to improve the therapeutic index of the parent compound by enhancing its delivery to the site of action and minimizing off-target effects.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Acetamide (B32628) Compounds

The acetamide scaffold is a versatile pharmacophore present in numerous biologically active compounds. Future research on 2-(4-Bromo-2-cyanophenoxy)acetamide and its analogues will likely focus on identifying and validating novel biological targets to elucidate their therapeutic mechanisms and potential applications. The exploration of G-protein coupled receptors (GPCRs), ion channels, and kinases as potential targets for acetamide derivatives is a promising area of investigation. researchgate.netrsc.org For instance, flavonoid acetamide derivatives have shown potential as GPCR ligands and ion channel modulators, suggesting that phenoxyacetamides could be explored for similar activities. researchgate.netrsc.org

Furthermore, given the known antimicrobial and anticancer properties of other acetamide-containing compounds, such as 2-mercaptobenzothiazole derivatives, a key research direction will be the screening of 2-(4-Bromo-2-cyanophenoxy)acetamide against a panel of bacterial strains and cancer cell lines. nih.gov This could unveil previously unknown therapeutic activities and pave the way for the development of new anti-infective or anti-neoplastic agents.

Table 1: Potential Biological Targets for Acetamide Compounds

| Target Class | Specific Examples | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Neurology, Psychiatry |

| Ion Channels | Sodium Channels, Potassium Channels | Cardiology, Neurology |

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology, Immunology |

| Enzymes | DNA Gyrase, Topoisomerase | Infectious Diseases, Oncology |

| Nuclear Receptors | Estrogen Receptors, Androgen Receptors | Oncology, Endocrinology |

Integration of Advanced Synthetic Methodologies for Complex Analogues

To explore the structure-activity relationships (SAR) of 2-(4-Bromo-2-cyanophenoxy)acetamide, the development of advanced synthetic methodologies for the creation of complex analogues is crucial. Traditional synthetic routes may be supplemented or replaced by more efficient and versatile techniques.

One promising approach is the use of multicomponent reactions (MCRs) , which allow for the synthesis of complex molecules in a single step from three or more starting materials. This strategy is atom-economical and can rapidly generate a library of diverse analogues for biological screening. Another key area is the application of C-H activation/annulation reactions , catalyzed by transition metals like rhodium, to construct novel heterocyclic systems fused to the phenoxyacetamide core. This can lead to the discovery of compounds with unique pharmacological profiles.

These advanced methods will enable the systematic modification of the aromatic ring, the acetamide side chain, and the cyano and bromo substituents, providing a deeper understanding of how these structural features influence biological activity.

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Understanding the molecular interactions between 2-(4-Bromo-2-cyanophenoxy)acetamide and its biological targets is fundamental to rational drug design. Advanced spectroscopic techniques will play a pivotal role in elucidating these mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify direct binding of the compound to a target protein and map the binding epitope. Mass spectrometry (MS) -based approaches, such as hydrogen-deuterium exchange (HDX-MS) and native MS, can provide insights into conformational changes in the target protein upon ligand binding.

Furthermore, techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) will be instrumental in quantifying the binding affinity and kinetics, providing essential data for lead optimization. The integration of these spectroscopic methods will offer a comprehensive picture of the drug-target interactions at a molecular level.

Development of Robust Computational Models for Predictive Design

In silico approaches are becoming indispensable in modern drug discovery. The development of robust computational models will be a cornerstone of future research on 2-(4-Bromo-2-cyanophenoxy)acetamide, enabling the predictive design of more potent and selective analogues.

Molecular docking simulations can predict the binding mode and affinity of the compound and its derivatives to the active site of a target protein. researchgate.net This information can guide the design of new molecules with improved interactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, allowing for the prediction of the activity of novel compounds before their synthesis.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-target complex over time, revealing key interactions and conformational changes that are not apparent from static models. The application of these computational tools will accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening. nih.govtaylorandfrancis.com

Cross-Disciplinary Research Bridging Organic Synthesis and Systems Biology

The future of drug discovery lies in the integration of diverse scientific disciplines. A cross-disciplinary approach that bridges organic synthesis with systems biology will be essential for fully realizing the therapeutic potential of 2-(4-Bromo-2-cyanophenoxy)acetamide.

Systems biology aims to understand the complex interactions within biological systems as a whole. nih.govresearchgate.net By combining experimental data from 'omics' technologies (genomics, proteomics, metabolomics) with computational modeling, researchers can identify key pathways and networks that are perturbed by the compound. nih.govresearchgate.net This holistic view can help in identifying novel drug targets, understanding off-target effects, and discovering biomarkers for patient stratification. springernature.com

The synergy between synthetic chemists, who can design and create novel molecules, and systems biologists, who can unravel their complex biological effects, will be a powerful engine for innovation. springernature.comnih.gov This collaborative approach will not only accelerate the development of new therapeutics based on the 2-(4-Bromo-2-cyanophenoxy)acetamide scaffold but also contribute to a deeper understanding of human disease. springernature.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.